molecular formula C7H12F3N B1316592 3-(Trifluoromethyl)cyclohexanamine CAS No. 23566-61-2

3-(Trifluoromethyl)cyclohexanamine

Cat. No.: B1316592
CAS No.: 23566-61-2
M. Wt: 167.17 g/mol
InChI Key: FFCACAFKNHPVNI-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)cyclohexanamine is an organic compound with the molecular formula C7H12F3N. It is a cyclic amine with a trifluoromethyl group attached to the cyclohexane ring. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)cyclohexanamine can be synthesized through various methods. One common approach involves the trifluoromethylation of cyclohexanone followed by reductive amination. The reaction conditions typically include the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, along with reducing agents like sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include trifluoromethylated ketones, carboxylic acids, and substituted amines or alcohols .

Scientific Research Applications

3-(Trifluoromethyl)cyclohexanamine has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound is employed in the development of bioactive molecules and as a probe for studying biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. This property makes it effective in modulating biological pathways, particularly those involving neurotransmitter receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)cyclohexylamine
  • 1-(Pyrrolidin-1-ylmethyl)cyclohexanamine
  • 1-(Difluoromethyl)-3-(trifluoromethyl)benzene

Uniqueness

3-(Trifluoromethyl)cyclohexanamine is unique due to its specific trifluoromethyl group attached to the cyclohexane ring, which imparts distinct chemical and physical properties. This structural feature enhances its stability, lipophilicity, and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h5-6H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCACAFKNHPVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585449
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23566-61-2, 56287-83-3
Record name 3-(Trifluoromethyl)cyclohexan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 200 parts of 3-aminobenzotrifluoride, 4 parts of sodium methoxide, 15 parts of 5% ruthenium on alumina, and 200 parts of dioxane is heated in an autoclave at 175°C. under 5,000 p.s.i. of hydrogen for 4 hours. The reaction mixture is cooled and filtered and the solvent is evaporated in a rotary evaporator. The residue is distilled to give 159 parts of 3-trifluoromethylcyclohexylamine, b.p. 69°-70°/27 mm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Trifluoromethyl)cyclohexanamine
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